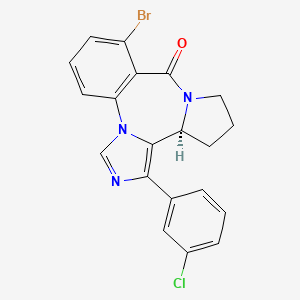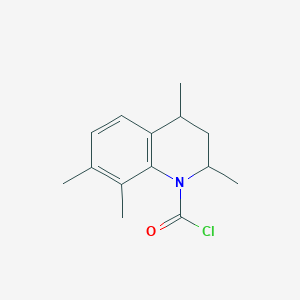
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is an organic compound characterized by its conjugated diene structure and the presence of a chlorine atom and two methyl groups. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- typically involves the chlorination of 2,3-dimethyl-1,3-butadiene. This can be achieved through the addition of chlorine gas to the diene under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-.
Chemical Reactions Analysis
Types of Reactions
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- can undergo various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (HX) to form addition products.
Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Addition: Reagents like hydrogen chloride (HCl) or bromine (Br2) in solvents such as carbon tetrachloride (CCl4).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Electrophilic Addition: Formation of 4-chloro-2,3-dimethylhexane derivatives.
Oxidation: Formation of epoxides or diols.
Substitution: Formation of 4-methoxy-2,3-dimethylhexadiene derivatives.
Scientific Research Applications
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- involves its interaction with various molecular targets through its conjugated diene system. The compound can participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, the presence of the chlorine atom and methyl groups can influence its reactivity and interaction with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler conjugated diene without substituents.
2,3-Dimethyl-1,3-butadiene: Lacks the chlorine atom but has similar methyl substituents.
4-Chloro-1,3-butadiene: Contains a chlorine atom but lacks the methyl groups.
Uniqueness
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is unique due to its specific combination of a conjugated diene system, chlorine atom, and methyl groups. This combination imparts distinct reactivity and physical properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
105949-72-2 |
|---|---|
Molecular Formula |
C8H13Cl |
Molecular Weight |
144.64 g/mol |
IUPAC Name |
4-chloro-2,3-dimethylhexa-1,3-diene |
InChI |
InChI=1S/C8H13Cl/c1-5-8(9)7(4)6(2)3/h2,5H2,1,3-4H3 |
InChI Key |
RIDCARBEKJXPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C(=C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


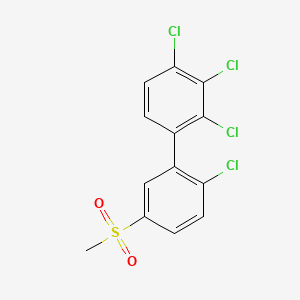
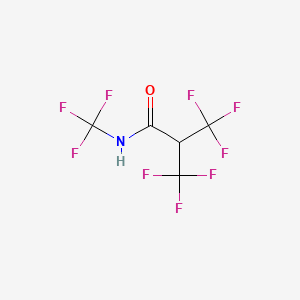

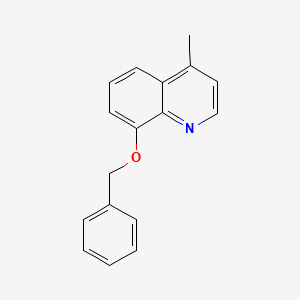
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
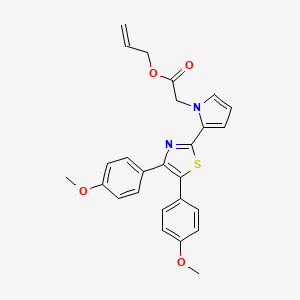
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)

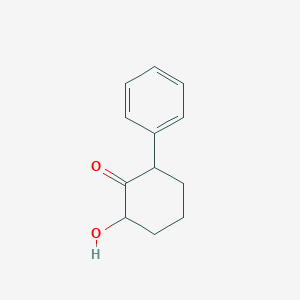
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

